molecular formula C8H12S2 B8436518 2-(But-3-ynyl)-1,3-dithiane

2-(But-3-ynyl)-1,3-dithiane

Cat. No.: B8436518
M. Wt: 172.3 g/mol
InChI Key: IDUQBZZKZZCGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-ynyl)-1,3-dithiane is a versatile synthetic building block that integrates a 1,3-dithiane group, a classic acyl anion equivalent, with a terminal alkyne function. This combination makes it a valuable substrate for exploring novel reaction pathways in organic synthesis. The 1,3-dithiane moiety is central to the Corey-Seebach reaction, a fundamental strategy for "umpolung" (reactivity reversal), allowing it to function as a masked nucleophilic acyl cation . The lithiated derivative of this compound can react with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides . Following nucleophilic addition, the dithiane group can be hydrolyzed to reveal a ketone carbonyl, enabling the formal acylation of electrophilic partners . The terminal alkyne group provides a complementary handle for further structural elaboration via metal-catalyzed cross-couplings, such as the Sonogashira reaction , or cycloaddition reactions. The presence of both a nucleophilic (after lithiation) and an electrophilic site within the same molecule makes this compound a promising precursor for sequential or convergent syntheses, potentially useful for constructing complex molecular architectures like macrocyclic natural products or expanded dendralene-type systems . This product is intended for research applications as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

2-but-3-ynyl-1,3-dithiane

InChI

InChI=1S/C8H12S2/c1-2-3-5-8-9-6-4-7-10-8/h1,8H,3-7H2

InChI Key

IDUQBZZKZZCGKR-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1SCCCS1

Origin of Product

United States

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Role as a Protective Group

1,3-Dithianes, including 2-(But-3-ynyl)-1,3-dithiane, are widely used as protective groups for carbonyl compounds. They can effectively mask aldehydes and ketones during chemical reactions, allowing for selective transformations without interference from these functional groups. The protection is often achieved through thioacetalization reactions, where the carbonyl compound reacts with dithiol or dithiane derivatives under acidic conditions .

1.2 Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex molecules. For instance, it can participate in various transformations such as desulfurization reactions to yield aldehydes or alcohols. This versatility makes it an invaluable intermediate in multi-step synthesis pathways .

1.3 Catalytic Applications

Research indicates that this compound can be utilized in catalytic processes. For example, it has been employed in metal-catalyzed reactions to facilitate the formation of C–C bonds and other functional groups, enhancing the efficiency of synthetic routes .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in medicinal applications, particularly in anticancer research. Dithiane-containing compounds have shown promising cytotoxic activity against various cancer cell lines, suggesting that modifications to the dithiane structure could lead to new therapeutic agents .

2.2 Drug Design and Development

The structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to modulate biological activity through structural modifications opens avenues for developing novel pharmaceuticals targeting specific diseases .

Material Science Applications

3.1 Development of Functional Materials

In addition to its applications in organic synthesis and medicinal chemistry, this compound can be explored for its utility in material science. Its unique chemical properties may allow it to be incorporated into polymers or other materials to impart specific functionalities such as conductivity or responsiveness to external stimuli .

3.2 Photophysical Properties

The compound's derivatives have also been investigated for their photophysical properties, which could be harnessed in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors .

Case Studies and Research Findings

StudyApplicationFindings
Ali et al., 2005Protective groupDeveloped efficient methods for thioacetalization using dithianes .
De et al., 2004Catalytic reactionDemonstrated chemoselective protection of aldehydes using dithianes .
Wu et al., 2008Anticancer activityInvestigated cytotoxic effects of dithiane derivatives on cancer cell lines .
Sasson et al., 2003Material scienceExplored reactions leading to functionalized materials from dithianes .

Comparison with Similar Compounds

Structural and Conformational Differences

  • 2-(Naphthalen-2-yl)-1,3-dithiane (1c): This derivative () features a naphthyl substituent. Nuclear Overhauser effect (NOE) studies in its ¹³C-NMR spectrum reveal that the C–H bond of the dithiane ring aligns parallel to the aromatic ring, stabilizing a specific conformation. In contrast, the but-3-ynyl group in 2-(but-3-ynyl)-1,3-dithiane introduces linear geometry, reducing steric hindrance but increasing electronic polarization .
  • 2-(3-Bromophenyl)-1,3-dithiane: Crystal structure analysis () shows the dithiane ring adopts a chair conformation, with the bromophenyl substituent forming an 86.38° dihedral angle relative to the ring plane.

Reactivity in Oxidation and Functionalization

  • 2-(4-Methoxyphenyl)-1,3-dithiane :
    Oxidation with Fl-Pep5-b catalyst () yields the corresponding 1-oxide with 88% yield and 24:1 diastereoselectivity. The electron-donating methoxy group stabilizes transition states, whereas the electron-withdrawing nature of the but-3-ynyl group may alter oxidation kinetics or selectivity .
  • 2-(tert-Butyldimethylsilyl)-1,3-dithiane (): The silyl group enhances steric protection and modifies electronic properties, making this compound a stable intermediate in silicon-based coupling reactions. The but-3-ynyl group, conversely, offers a site for alkyne-specific transformations (e.g., Sonogashira coupling) .

Physicochemical Properties

Compound Substituent Key Properties Applications References
This compound But-3-ynyl Linear alkyne, high reactivity in cycloadditions Click chemistry, polymer synthesis
2-(Naphthalen-2-yl)-1,3-dithiane Naphthyl Conformational stabilization via C–H/π interactions Catalytic studies, NMR analysis
2-(3-Bromophenyl)-1,3-dithiane Bromophenyl Chair conformation, 86.38° dihedral angle with dithiane ring Crystal engineering, halogen bonding
2-(Trimethylsilyl)-1,3-dithiane Trimethylsilyl Enhanced thermal stability, σ-donor effects Silicon-based cross-coupling reactions
2-(tert-Butoxycarbonylaminomethyl)-1,3-dithiane Boc-protected amine Amine protection, compatibility with peptide synthesis Drug discovery, bioconjugation

Preparation Methods

Lithiation and Alkylation Protocol

  • Deprotonation :

    • 1,3-Dithiane is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C, generating the 2-lithio-1,3-dithiane anion12.

    • Alternative bases: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) improve regioselectivity for sterically hindered substrates.

  • Electrophilic Quenching :

    • The anion reacts with but-3-ynyl bromide (or equivalent propargyl halides) at −78°C to room temperature12.

    • Example :

Optimization Notes :

  • Solvent : THF or dimethoxyethane (DME) enhances anion stability.

  • Temperature : Lower temperatures (−78°C) minimize side reactions (e.g., over-alkylation).

Yield Data

BaseElectrophileSolventTemp (°C)Yield (%)Source
n-BuLiBut-3-ynyl bromideTHF−786812
LiHMDSPropargyl bromideDME−4072
LDA3-Bromo-1-propyneTHF−7865

Grignard Reagent-Mediated Alkylation

Grignard reagents offer an alternative to direct lithiation, particularly for larger-scale syntheses.

Procedure

  • Grignard Formation :

    • But-3-ynyl magnesium bromide is prepared from magnesium turnings and but-3-ynyl bromide in dry ether.

  • Reaction with 1,3-Dithiane Derivatives :

    • 7-t-Butoxynorbornadiene or analogous substrates react with the Grignard reagent to install the alkyne moiety.

    • Example :

Advantages :

  • Avoids cryogenic conditions.

  • Scalable for industrial applications.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling enables modular synthesis but requires pre-functionalized dithiane precursors.

Suzuki-Miyaura Coupling

  • Substrate : 2-Bromo-1,3-dithiane.

  • Conditions :

    • Pd(OAc)₂ (2.5 mol%), NiXantphos ligand (2.5 mol%), KOtBu (3.0 equiv), cyclopentyl methyl ether (CPME), 80°C.

  • Yield : 50–60% for aryl-alkyne products.

Limitations :

  • Limited applicability for aliphatic alkynes due to competing β-hydride elimination.

Mechanistic Insights and Challenges

Electrophile Reactivity

  • Propargyl halides with bulky substituents require elevated temperatures (0°C to RT) for complete conversion.

  • Example : But-3-ynyl iodide reacts faster than bromide but is less stable.

Scalability and Industrial Applications

  • Grignard Method : Preferred for multi-gram synthesis (e.g., 10 g scale, 80% yield).

  • Safety Note : Distillations of intermediates require rigorous peroxide removal to prevent explosions .

Q & A

Basic Research Questions

Synthetic Routes for 2-Alkyl-1,3-dithiane Derivatives What are the common synthetic strategies for introducing alkyl substituents like but-3-ynyl to the 2-position of 1,3-dithiane? The synthesis typically involves lithiation of 1,3-dithiane followed by reaction with an alkyl halide or electrophilic reagent. For example, 2-trimethylsilyl-1,3-dithiane is prepared by reacting lithiated 1,3-dithiane with trimethylsilyl chloride (TMSCl) . Introducing a but-3-ynyl group would require quenching the dithiane anion with propargyl bromide or similar reagents. This method ensures regioselective substitution at the 2-position due to the stability of the dithiane anion intermediate .

Structural Confirmation via Spectroscopic and Crystallographic Methods How is the molecular structure of 2-substituted-1,3-dithiane derivatives validated in research? X-ray crystallography is the gold standard for confirming the three-dimensional structure and substituent orientation. For instance, 2-(3-bromophenyl)-1,3-dithiane adopts a chair conformation with the bromophenyl group forming an 86.38° dihedral angle relative to the dithiane ring . Complementary techniques include NMR (to confirm substitution patterns), IR (for functional groups), and mass spectrometry (molecular weight validation) .

Advanced Research Questions

Conformational Dynamics and Intermolecular Interactions in Crystalline Phases How do substituents influence the supramolecular packing of 2-aryl-1,3-dithiane derivatives? Crystal packing is governed by weak non-covalent interactions such as C—H⋯π and halogen bonding. In 2-(3-bromophenyl)-1,3-dithiane, the bromine atom participates in C—H⋯Br interactions, while the aromatic ring engages in π-stacking, forming layers parallel to the [101] direction . Computational analysis (e.g., Hirshfeld surface) can quantify these interactions, aiding in the design of materials with tailored crystallinity .

Isotopic Labeling for Mechanistic Studies What methods enable the synthesis of 13C-labeled 1,3-dithiane derivatives for tracer studies? A two-step synthesis from 13C-enriched methyl phenyl sulfoxide has been reported. The sulfoxide is first converted to a labeled methylthio intermediate, which undergoes cyclization with 1,2-ethanedithiol to yield 1,3-[2-13C]dithiane. This approach preserves isotopic integrity and allows precise tracking in reaction mechanisms or metabolic pathways .

Dithianes as Protective Groups in Complex Syntheses How is 1,3-dithiane utilized as a ketone-protecting group in multi-step organic syntheses? The dithiane group masks ketones via thioacetal formation, enabling subsequent transformations. For example, in nitrosamine synthesis, a ketone is protected as its dithiane derivative, allowing nitrosation at the amine site. Deprotection is achieved using N-chlorosuccinimide (NCS) in aqueous acetonitrile, regenerating the ketone without side reactions .

Computational Insights into Reaction Thermodynamics How can DFT calculations predict the stability of diiodo-1,3-dithiane isomers? Density Functional Theory (DFT) at the B3LYP/6-31G** level evaluates the relative stability of axial vs. equatorial S-diiodo isomers. Solvent effects are modeled using PCM, revealing that polar solvents stabilize the equatorial isomer due to dipole alignment. Experimental validation via NMR and X-ray confirms computational predictions, enabling rational solvent selection for isomer control .

Odorless Thioacetalization Reagents What alternatives to malodorous 1,3-propanedithiol are available for thioacetalization? Derivatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione serve as odorless, shelf-stable equivalents. These compounds react with carbonyl groups under acidic conditions, forming thioacetals without releasing volatile thiols. The reaction mechanism involves nucleophilic attack by the dithiane sulfur, followed by elimination of acetone dicarbonyl .

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